molecular formula C15H13ClN2O4 B5863943 3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide

3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide

Cat. No.: B5863943
M. Wt: 320.73 g/mol
InChI Key: KCKBRKDHIHXWDN-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, a dimethylphenyl group, a hydroxy group, and a nitro group attached to a benzamide core

Properties

IUPAC Name

3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-8-3-4-13(9(2)5-8)17-15(20)11-6-10(18(21)22)7-12(16)14(11)19/h3-7,19H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKBRKDHIHXWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable benzamide derivative, followed by chlorination and subsequent substitution reactions to introduce the dimethylphenyl and hydroxy groups. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted benzamide derivatives, depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as the nitro and hydroxy groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide

Uniqueness

3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxy and a nitro group on the benzamide core differentiates it from similar compounds, potentially leading to unique reactivity and applications.

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